2-Chloro-5-nitro-N-phenylbenzamide is an organic compound classified as a nitrobenzene derivative. Its molecular formula is C₁₃H₉ClN₂O₃, and it has a molecular weight of approximately 276.675 g/mol . The compound features a chloro group and a nitro group attached to a phenylbenzamide structure, making it a valuable tool in pharmacological studies, particularly involving peroxisome proliferator-activated receptor gamma (PPARγ) antagonism.
There is no current information available regarding the biological activity or mechanism of action of 2-chloro-5-nitro-N-phenylbenzamide.
Common reagents for these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and sodium hydroxide for substitution reactions.
2-Chloro-5-nitro-N-phenylbenzamide acts primarily as an irreversible antagonist of PPARγ. It has been shown to influence lipid metabolism, glucose homeostasis, and inflammatory responses. Interestingly, it exhibits unexpected activation of PPARδ-mediated signaling pathways in macrophages, leading to increased lipogenesis and triglyceride accumulation . This dual action complicates its use in research but also highlights its potential for therapeutic applications in metabolic diseases.
The synthesis of 2-chloro-5-nitro-N-phenylbenzamide typically involves:
This multi-step process allows for the introduction of specific functional groups that are crucial for the compound's biological activity.
This compound is utilized in various fields:
Research indicates that 2-chloro-5-nitro-N-phenylbenzamide interacts with various biological pathways beyond its primary target. It has been observed to upregulate genes involved in lipid uptake and storage in macrophages, suggesting off-target effects that may influence experimental outcomes . Understanding these interactions is crucial for designing future studies and therapeutic strategies.
Several compounds share structural or functional similarities with 2-chloro-5-nitro-N-phenylbenzamide. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) | Nitro group, chloro substituent | Selective PPARγ antagonist |
T0070907 (2-Chloro-5-nitro-N-4-pyridinyl-benzamide) | Pyridine ring instead of phenyl | PPARγ antagonist with different selectivity |
GSK3787 (N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide) | Sulfonyl group addition | Broader PPAR modulation effects |
Fenofibrate (ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) | Ester functional group | PPARα agonist used primarily for dyslipidemia |
These compounds illustrate the diversity within the class of PPAR modulators while highlighting the unique antagonistic role of 2-chloro-5-nitro-N-phenylbenzamide.
Irritant